
Norfloxacin nicotinate
Übersicht
Beschreibung
Norfloxacin nicotinate is a fluoroquinolone antibiotic, which is an adduct of norfloxacin and nicotinic acid . This compound has been widely used in animal husbandry and the fishery industry as a replacement for norfloxacin . It is known for its ability to induce an innate immune response at high concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of norfloxacin nicotinate involves the reaction of norfloxacin with nicotinic acid. The process typically includes dissolving norfloxacin in a suitable solvent, followed by the addition of nicotinic acid under controlled conditions to form the adduct .
Industrial Production Methods: In industrial settings, this compound is often produced as a soluble powder. The preparation method involves mixing this compound with other components such as neomycin sulfate, sodium chloride, potassium chloride, and anhydrous glucose . This mixture is then processed to form a soluble powder that can be used for treating poultry gastrointestinal infections .
Analyse Chemischer Reaktionen
Types of Reactions: Norfloxacin nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used to initiate the oxidation of this compound.
Substitution: Substitution reactions involving hydroxylation and decarboxylation are also observed.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, decarboxylated compounds, and defluorinated products .
Wissenschaftliche Forschungsanwendungen
Norfloxacin nicotinate has a wide range of scientific research applications:
Wirkmechanismus
The bactericidal action of norfloxacin nicotinate results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound effectively prevents bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to norfloxacin.
Enoxacin: A fluoroquinolone with similar antibacterial properties but slightly less potent than ciprofloxacin.
Uniqueness: this compound is unique due to its combination with nicotinic acid, which enhances its solubility and bioavailability . This makes it particularly effective in veterinary applications, where it is used to treat infections in animals .
Biologische Aktivität
Norfloxacin nicotinate (NFN) is a water-soluble derivative of the fluoroquinolone antibiotic norfloxacin, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and effects on various biological systems, particularly focusing on its toxicity and therapeutic potential.
1. Overview of this compound
Norfloxacin is primarily used for treating bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The nicotinate moiety enhances its solubility and bioavailability, making it a subject of interest in pharmacological research.
2. Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Calves
Parameter | Unweaned Calves (7.5 mg/kg) | Unweaned Calves (15 mg/kg) | Weaned Calves (7.5 mg/kg) | Weaned Calves (15 mg/kg) |
---|---|---|---|---|
Clearance (mL/min.kg) | 8.5 ± 2.0 | 7.7 ± 1.2 | 11.7 ± 3.2 | 16.1 ± 3.3 |
Mean Residence Time (min) | 211 ± 33 | 227 ± 41 | 185 ± 79 | 128 ± 18 |
Volume of Distribution (L/kg) | 1.8 ± 0.3 | 1.7 ± 0.1 | 2.0 ± 0.7 | 2.1 ± 0.7 |
The pharmacokinetics of NFN were studied in unweaned and weaned calves, revealing significant differences in clearance and mean residence time between the two groups, indicating that the physiological state of the animal affects drug metabolism .
3.1 Antibacterial Activity
This compound exhibits potent antibacterial properties against various pathogens, including strains isolated from livestock such as swine. In vitro studies have shown that NFN has comparable efficacy to norfloxacin, with effective minimum inhibitory concentrations (MICs) against common bacterial strains .
3.2 Toxicological Effects
Recent studies have highlighted the developmental toxicity of NFN in zebrafish embryos, where exposure led to oxidative stress and immunotoxicity. Specifically, increased levels of malondialdehyde (MDA) and enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (Gpx) were observed .
Table 2: Effects of this compound on Zebrafish Development
Parameter | Control Group | NFN Treated Group |
---|---|---|
MDA Levels | Baseline | Increased |
SOD Activity | Baseline | Increased |
CAT Activity | Baseline | Increased |
Gpx Activity | Baseline | Increased |
These findings suggest that while NFN has therapeutic benefits, it also poses risks during early developmental stages in aquatic organisms.
4.1 Study on Zebrafish
A study investigating the effects of NFN on zebrafish embryos demonstrated significant developmental impairments characterized by malformations and increased mortality rates at higher concentrations . This research underscores the need for careful assessment of environmental impacts when using antibiotics like NFN.
4.2 Pharmacokinetic Studies in Livestock
Another study evaluated NFN's pharmacokinetics in calves, revealing that administration routes significantly affect bioavailability and clearance rates . Understanding these parameters is crucial for optimizing dosing regimens in veterinary medicine.
5. Conclusion
This compound represents a promising compound with notable antibacterial activity and significant pharmacokinetic properties; however, its potential toxicological effects warrant further investigation, particularly regarding environmental impacts and safety in therapeutic applications.
Future research should focus on elucidating the molecular mechanisms underlying NFN's biological activities and exploring formulation strategies to enhance its therapeutic efficacy while minimizing adverse effects.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIFLTAYLRDENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152246 | |
Record name | Norfloxacin nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118803-81-9 | |
Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118803-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfloxacin nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118803819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfloxacin nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.